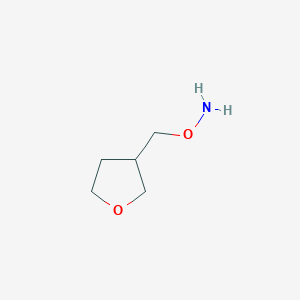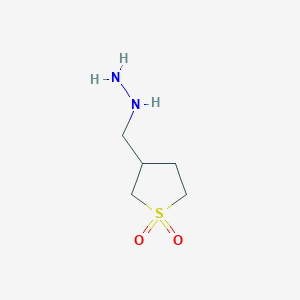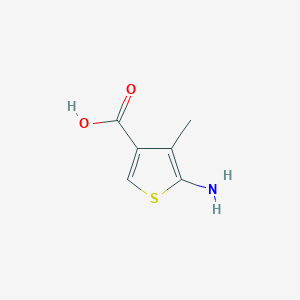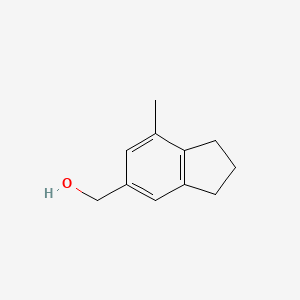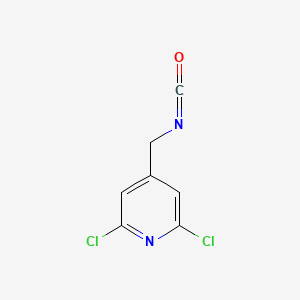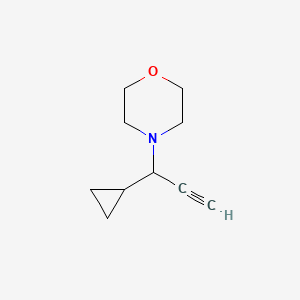
4-(1-Cyclopropylprop-2-yn-1-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Cyclopropylprop-2-yn-1-yl)morpholine is a chemical compound with the molecular formula C10H15NO It is a morpholine derivative featuring a cyclopropylprop-2-yn-1-yl group attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclopropylprop-2-yn-1-yl)morpholine typically involves the reaction of morpholine with a suitable cyclopropylprop-2-yn-1-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The reaction can be represented as follows:
Morpholine+Cyclopropylprop-2-yn-1-yl halide→this compound+Halide ion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Cyclopropylprop-2-yn-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylprop-2-yn-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce more saturated hydrocarbons.
Scientific Research Applications
4-(1-Cyclopropylprop-2-yn-1-yl)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Cyclopropylprop-2-yn-1-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylprop-2-yn-1-yl group can enhance binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Cyclopropylprop-2-yn-1-yl)piperidine
- 4-(1-Cyclopropylprop-2-yn-1-yl)thiomorpholine
- 4-(1-Cyclopropylprop-2-yn-1-yl)pyrrolidine
Uniqueness
4-(1-Cyclopropylprop-2-yn-1-yl)morpholine is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-(1-cyclopropylprop-2-ynyl)morpholine |
InChI |
InChI=1S/C10H15NO/c1-2-10(9-3-4-9)11-5-7-12-8-6-11/h1,9-10H,3-8H2 |
InChI Key |
HTHKTRWCWMLIHU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1CC1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


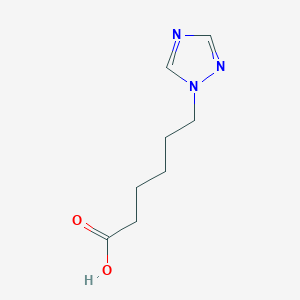
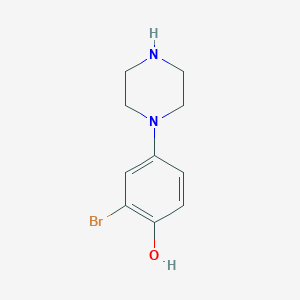
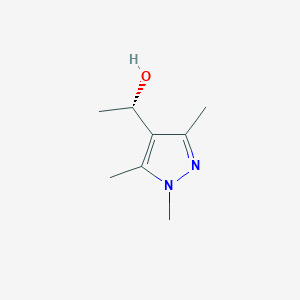



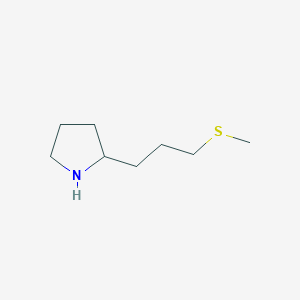
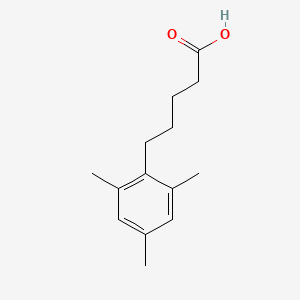
![1-(Chloromethyl)bicyclo[2.2.2]octane](/img/structure/B13608022.png)
